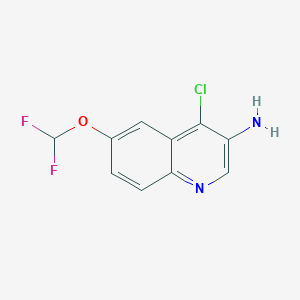

4-Chloro-6-(difluoromethoxy)quinolin-3-amine

Descripción general

Descripción

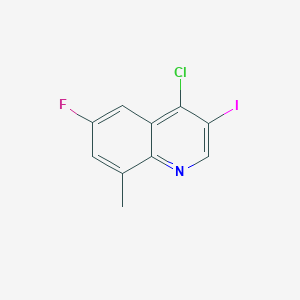

4-Chloro-6-(difluoromethoxy)quinolin-3-amine is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-(difluoromethoxy)quinolin-3-amine are not available, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Interaction and Synthesis of Quinoline Derivatives

Synthetic Applications : Research on quinolines, including derivatives with polyfluorinated moieties, has shown significant interest in nucleophilic addition reactions and the potential for synthesizing various quinoline derivatives. For instance, studies have demonstrated the interaction of quinolines with sodium and potassium amides, leading to the synthesis of quinoline-2-amines and methylpolyfluoroquinolines, showcasing the versatility of quinolines in synthetic organic chemistry (Gurskaya et al., 2012).

Fluorescent Properties and Biological Activities : Another area of interest is the development of quinoline derivatives with specific functional groups that exhibit fluorescent properties or biological activities. For example, the synthesis of 2-amino substituted quinolines has led to molecules with significant fluorescent properties, suitable for linking to biomolecules for various applications (Stadlbauer et al., 2009). Furthermore, selenium-containing quinoline derivatives have been synthesized and evaluated for their antioxidant activity, indicating the potential for quinoline compounds in therapeutic applications (Bocchini et al., 2020).

Anticancer and Antimicrobial Potential : The synthesis and evaluation of 4-aminoquinoline derivatives have demonstrated cytotoxic effects on human breast tumor cell lines, suggesting the potential of quinoline derivatives as anticancer agents (Zhang et al., 2007). Similarly, new quinoxaline derivatives synthesized around a quinoline nucleus have been tested for their antimicrobial activity, highlighting the broad applicability of quinoline derivatives in developing new therapeutic agents (Singh et al., 2010).

Propiedades

IUPAC Name |

4-chloro-6-(difluoromethoxy)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2O/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJJUQJFUMTVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(difluoromethoxy)quinolin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

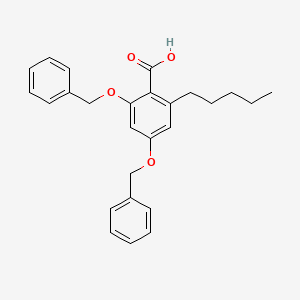

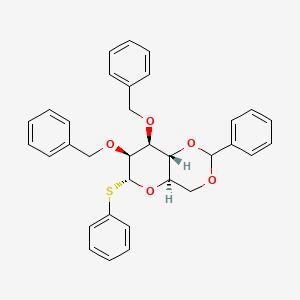

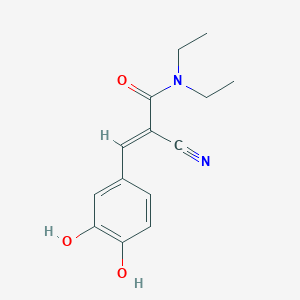

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)

![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)